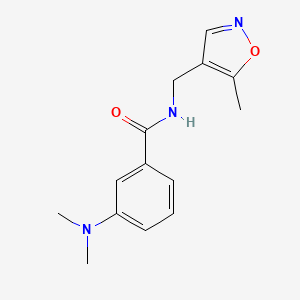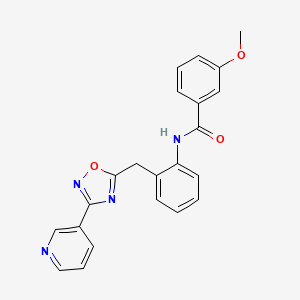
2-(2-Fluoro-4-nitrophenyl)propanoic acid
Vue d'ensemble
Description
“2-(2-Fluoro-4-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.16 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Fluoro-4-nitrophenyl)propanoic acid” are not fully detailed in the search results. The compound has a molecular weight of 213.16 . Other properties like boiling point and storage conditions were not specified in the search results .Applications De Recherche Scientifique
Chemical Interactions and Spectra Analysis
2-Fluoro-5-nitrobenzonitrile, closely related to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, has been investigated for its reactivity with amines, amino acids, and NH-heteroaromatic compounds. These studies provide valuable insights into the chemical interactions and proton magnetic resonance spectra of the resulting derivatives, contributing to our understanding of the structural and dynamic properties of these compounds (Wilshire, 1967).
Chiral Derivatizing Agent
The enantiomers of 2-fluoro-2-phenyl propanoic acid, a compound similar to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, have been separated and utilized as a chiral derivatizing agent. The significant fluorine chemical shift differences between the diastereoisomers of esters and amides prepared from this acid provide a method for chiral analysis, which is crucial for understanding and developing asymmetric synthesis and chiral drugs (Hamman, 1993).
Radiochemical Studies
Research into the radiosynthesis of O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, a surrogate of the chemical warfare agent sarin, has been conducted. This study contributes to the development of novel radiolabeled organophosphate acetylcholinesterase inhibitors, enabling the exploration of organophosphate modes of action with PET imaging in vivo. This research provides insights into the radiochemical properties and potential biomedical applications of compounds structurally related to 2-(2-Fluoro-4-nitrophenyl)propanoic acid (Hayes et al., 2018).
Photoreaction and Photostability Studies
The photoreaction and photostability of compounds like flutamide, containing a nitrophenyl moiety similar to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, have been studied in different solvents. These studies reveal the various photoreaction pathways and the production of reactive intermediates, contributing to our understanding of the photochemical behavior of these compounds (Watanabe et al., 2015).
Biochemical Photoprobes
2-Fluoro-4-nitrophenyl ethers, structurally similar to 2-(2-Fluoro-4-nitrophenyl)propanoic acid, have been explored for their potential as biochemical photoprobes. The study of their photosubstitutions with various nucleophiles sheds light on their preparative results and thermal stability, indicating their potential utility in biochemical applications (Pleixats et al., 1989).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQCPNADYHADDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-nitrophenyl)propanoic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


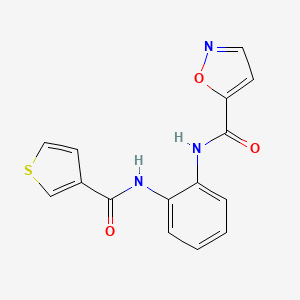
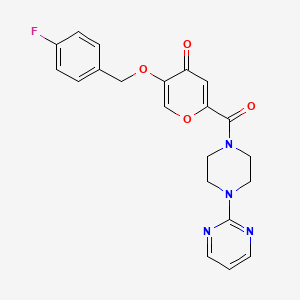


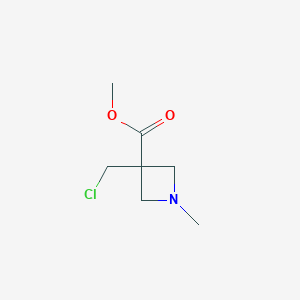
![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)
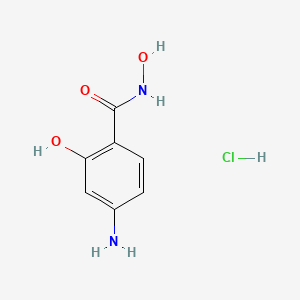
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)
![1-[5-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2777583.png)
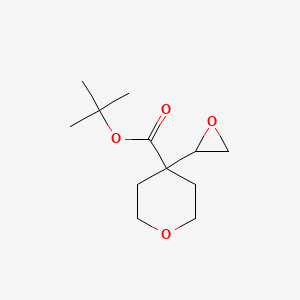
![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)

